Cas no 69767-96-0 (1H-Imidazole-2-carboxaldehyde,1-ethenyl-)

1H-Imidazole-2-carboxaldehyde,1-ethenyl- structure
69767-96-0 structure
Product Name:1H-Imidazole-2-carboxaldehyde,1-ethenyl-
CAS No:69767-96-0
MF:C6H6N2O
MW:122.12464094162
CID:500599
PubChem ID:15314114
Update Time:2025-04-19

1H-Imidazole-2-carboxaldehyde,1-ethenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-carboxaldehyde,1-ethenyl-
    • 1H-Imidazole-2-carboxaldehyde,1-ethenyl-(9CI)
    • 1-vinyl-1H-imidazole-2-carbaldehyde
    • 1-Vinyl-1H-imidazole-2-carboxaldehyde
    • 1-Vinylimidazole-2-carbaldehyde
    • 1-Vinylimidazole-2-carboxaldehyde
    • FT-0762974
    • QSNDLAPCZBKHFV-UHFFFAOYSA-N
    • SCHEMBL10644505
    • 1-ethenyl-1H-imidazole-2-carbaldehyde
    • Z1255489858
    • 69767-96-0
    • 1-ETHENYLIMIDAZOLE-2-CARBALDEHYDE
    • 1-vinyl-2-formylimidazole
    • EN300-6488158
    • 1-Ethenyl-1H-imidazole-2-carboxaldehyde
    • Inchi: 1S/C6H6N2O/c1-2-8-4-3-7-6(8)5-9/h2-5H,1H2
    • InChI Key: QSNDLAPCZBKHFV-UHFFFAOYSA-N
    • SMILES: O=CC1=NC=CN1C=C

Computed Properties

  • Exact Mass: 122.04808
  • Monoisotopic Mass: 122.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89

1H-Imidazole-2-carboxaldehyde,1-ethenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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A2B Chem LLC
AH35495-2.5g
1H-Imidazole-2-carboxaldehyde,1-ethenyl-(9CI)
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A2B Chem LLC
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